N-(4-bromophenyl)-4-chloro-3-[(3-methylphenyl)sulfamoyl]benzamide
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Overview
Description
N-(4-bromophenyl)-4-chloro-3-[(3-methylphenyl)sulfamoyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of bromine, chlorine, and sulfonamide groups attached to a benzamide core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-chloro-3-[(3-methylphenyl)sulfamoyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Chlorination: The addition of a chlorine atom to the benzamide core, often using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Sulfonamide Formation: The reaction of the chlorinated intermediate with a sulfonamide derivative, such as 3-methylbenzenesulfonamide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-4-chloro-3-[(3-methylphenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms to form reduced derivatives.
Substitution: The replacement of one functional group with another, such as halogen exchange or nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or silver nitrate (AgNO3) in ethanol can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(4-bromophenyl)-4-chloro-3-[(3-methylphenyl)sulfamoyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-chloro-3-[(3-methylphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)benzamide: A simpler analogue lacking the sulfonamide and chlorine groups.
4-chloro-N-(3-methylphenyl)benzamide: Similar structure but without the bromine atom.
N-(4-bromophenyl)-3-methylbenzenesulfonamide: Lacks the chlorine atom on the benzamide core.
Uniqueness
N-(4-bromophenyl)-4-chloro-3-[(3-methylphenyl)sulfamoyl]benzamide is unique due to the combination of bromine, chlorine, and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and provides versatility in synthetic applications.
Properties
IUPAC Name |
N-(4-bromophenyl)-4-chloro-3-[(3-methylphenyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrClN2O3S/c1-13-3-2-4-17(11-13)24-28(26,27)19-12-14(5-10-18(19)22)20(25)23-16-8-6-15(21)7-9-16/h2-12,24H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDFRMDRWMQHOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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